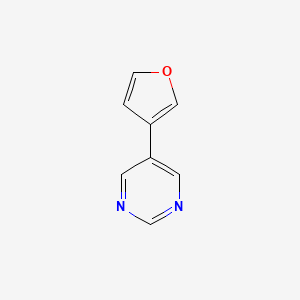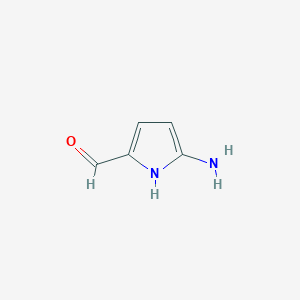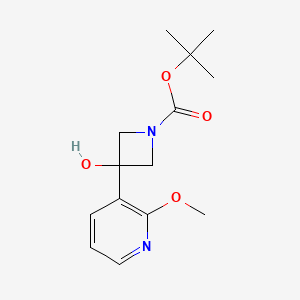![molecular formula C12H14Cl3N B15053570 6-(3,4-Dichlorophenyl)-3-azabicyclo[4.1.0]heptane hydrochloride](/img/structure/B15053570.png)
6-(3,4-Dichlorophenyl)-3-azabicyclo[4.1.0]heptane hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(3,4-Dichlorophenyl)-3-azabicyclo[410]heptane hydrochloride is a chemical compound known for its unique bicyclic structure
Méthodes De Préparation
The synthesis of 6-(3,4-Dichlorophenyl)-3-azabicyclo[4.1.0]heptane hydrochloride involves several steps. One common method includes the oxidative cyclopropanation of aza-1,6-enynes. This transition-metal-free methodology enables the formation of the azabicyclo[4.1.0]heptane core under mild conditions . The reaction typically involves the use of radical initiators and proceeds through a series of bond formations to yield the desired product.
Analyse Des Réactions Chimiques
6-(3,4-Dichlorophenyl)-3-azabicyclo[4.1.0]heptane hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, the compound can be oxidized using common oxidizing agents to form corresponding triones . Substitution reactions can occur at the bicyclic ring, leading to the formation of various derivatives. The reaction conditions often involve the use of specific reagents such as phosphorus trichloride .
Applications De Recherche Scientifique
This compound has several applications in scientific research. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it serves as a probe for studying molecular interactions and pathways.
Mécanisme D'action
The mechanism of action of 6-(3,4-Dichlorophenyl)-3-azabicyclo[4.1.0]heptane hydrochloride involves its interaction with specific molecular targets. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar compounds to 6-(3,4-Dichlorophenyl)-3-azabicyclo[4.1.0]heptane hydrochloride include 7,7-dichlorobicyclo[4.1.0]heptane and other azabicyclo derivatives . These compounds share structural similarities but differ in their chemical reactivity and applications. The unique bicyclic structure of this compound sets it apart, making it a valuable compound for specific research purposes.
Propriétés
Formule moléculaire |
C12H14Cl3N |
|---|---|
Poids moléculaire |
278.6 g/mol |
Nom IUPAC |
6-(3,4-dichlorophenyl)-3-azabicyclo[4.1.0]heptane;hydrochloride |
InChI |
InChI=1S/C12H13Cl2N.ClH/c13-10-2-1-8(5-11(10)14)12-3-4-15-7-9(12)6-12;/h1-2,5,9,15H,3-4,6-7H2;1H |
Clé InChI |
QGLKSDIAIRTZMU-UHFFFAOYSA-N |
SMILES canonique |
C1CNCC2C1(C2)C3=CC(=C(C=C3)Cl)Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Methoxy-2,3,4,5-tetrahydro-1h-benzo[b]azepine hydrochloride](/img/structure/B15053492.png)
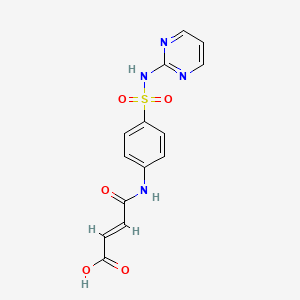
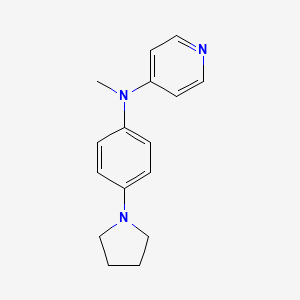
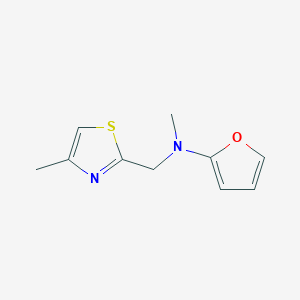
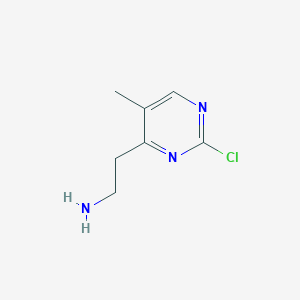
![Octahydro-[1,3]oxazolo[4,5-c]pyridin-2-one hydrochloride](/img/structure/B15053526.png)
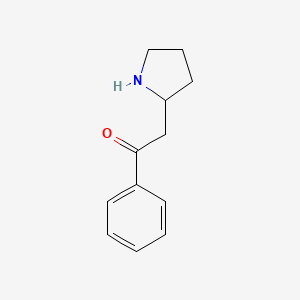
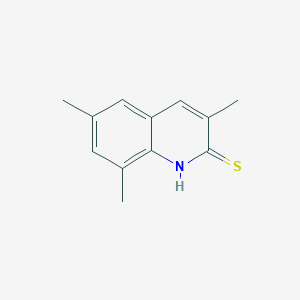

![1H-Pyrrolo[2,3-B]pyridin-2-amine](/img/structure/B15053569.png)
![1-(Piperidin-4-ylmethyl)-1H-benzo[d]imidazol-2(3H)-one hydrochloride](/img/structure/B15053574.png)
